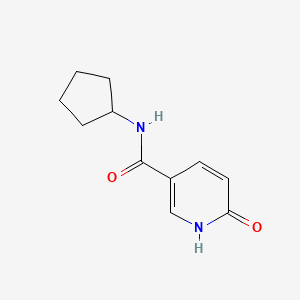
N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on behavior and physiology.
Mécanisme D'action
As mentioned earlier, N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide inhibits the enzyme GABA aminotransferase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity. By increasing GABA levels, this compound can have a variety of effects on brain function, including reducing neuronal excitability, promoting relaxation and sleep, and reducing anxiety and stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including dose, route of administration, and the specific brain regions and circuits affected. Some of the effects that have been observed in animal and human studies include:
- Anticonvulsant effects: this compound has been shown to be effective in reducing seizures in animal models of epilepsy and in humans with refractory epilepsy.
- Anxiolytic effects: this compound has been shown to reduce anxiety-like behavior in animal models and in humans with anxiety disorders.
- Addiction-related effects: this compound has been investigated as a potential treatment for addiction to drugs such as cocaine and methamphetamine, as it may reduce the rewarding effects of these drugs.
- Sleep-promoting effects: this compound has been shown to promote sleep in animal models and in humans with insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide in laboratory experiments is its selectivity for GABA aminotransferase, which allows for specific modulation of GABA levels without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life in the body, which may require frequent dosing or the use of sustained-release formulations in some experiments.
Orientations Futures
There are many potential future directions for research on N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide and its effects on brain function and behavior. Some possible areas of investigation include:
- Further studies on the therapeutic potential of this compound in neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.
- Investigation of the effects of this compound on different brain regions and circuits, and how these effects may differ depending on the specific disorder being treated.
- Development of novel formulations or delivery methods for this compound to improve its pharmacokinetic properties and increase its efficacy.
- Investigation of the long-term effects of this compound on brain function and behavior, including potential effects on learning and memory.
- Investigation of the potential use of this compound as a tool compound for studying the role of GABA in normal and pathological brain function.
In conclusion, this compound is a potent and selective inhibitor of GABA aminotransferase that has been the subject of extensive scientific research in recent years. Its effects on brain function and behavior are complex and depend on a variety of factors, and there are many potential future directions for research on this compound.
Méthodes De Synthèse
N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and requires careful attention to reaction conditions and purification steps to achieve high yields and purity.
Applications De Recherche Scientifique
N-cyclopentyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been the subject of extensive scientific research in recent years. It has been studied for its potential therapeutic uses in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In addition, this compound has been used as a tool compound in neuroscience research to investigate the role of GABA in normal and pathological brain function.
Propriétés
IUPAC Name |
N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-6-5-8(7-12-10)11(15)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHFUAQVUKAWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B6140814.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B6140819.png)
![4-{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6140831.png)
![6-amino-2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6140847.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-{4-[chloro(difluoro)methoxy]phenyl}benzamide](/img/structure/B6140850.png)
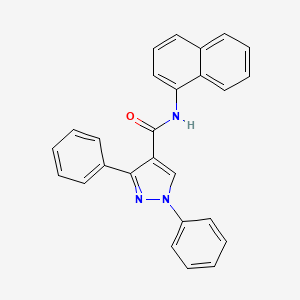
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6140854.png)
![N-[3-(methylthio)benzyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6140870.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6140872.png)
![N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6140881.png)
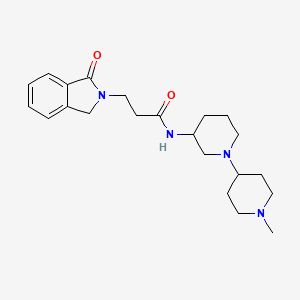
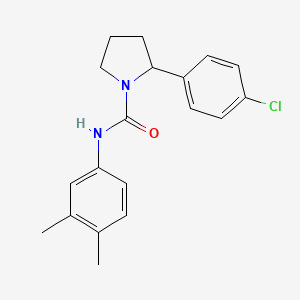
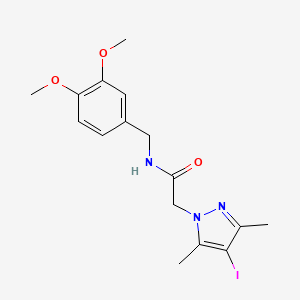
![7-(3,4-difluorobenzyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140898.png)